2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide
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Overview
Description
2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide is a complex organic compound with the molecular formula C16H14Cl4N2O. This compound is characterized by the presence of a phenyl group, a trichloroethyl group, and a chloroanilino group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide typically involves the reaction of 2-chloroaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with phenylacetic acid. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloroanilino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or phenylacetamides.
Scientific Research Applications
2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trichloroethyl group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]acetamide
- 2-phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide
- 2-phenyl-N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]acetamide .
Uniqueness
2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H14Cl4N2O |
---|---|
Molecular Weight |
392.1 g/mol |
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide |
InChI |
InChI=1S/C16H14Cl4N2O/c17-12-8-4-5-9-13(12)21-15(16(18,19)20)22-14(23)10-11-6-2-1-3-7-11/h1-9,15,21H,10H2,(H,22,23) |
InChI Key |
HSPCTYWVZVPZHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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